3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and a difluoropyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment to the Benzoic Acid Core: The pyrrolidinyl group is then attached to the benzoic acid core through nucleophilic substitution reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and difluoropyrrolidinyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(pyrrolidin-1-yl)benzoic acid: Lacks the difluoro substitution, which may affect its biological activity and chemical properties.
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid: Lacks the chloro substitution, which may influence its reactivity and binding characteristics.
Uniqueness
3-Chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid is unique due to the presence of both chloro and difluoropyrrolidinyl groups, which can impart distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and potential as a bioactive compound.
Properties
Molecular Formula |
C11H10ClF2NO2 |
---|---|
Molecular Weight |
261.65 g/mol |
IUPAC Name |
3-chloro-4-(3,3-difluoropyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClF2NO2/c12-8-5-7(10(16)17)1-2-9(8)15-4-3-11(13,14)6-15/h1-2,5H,3-4,6H2,(H,16,17) |
InChI Key |
NEXJKRVANBGRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.